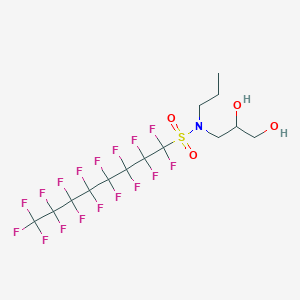
2-Chloro-1,3-difluoro-4-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1,3-difluoro-4-iodobenzene (CDIB) is a halogenated aromatic compound that has been used in a variety of scientific and industrial applications. Its chemical structure consists of a benzene ring with two chlorine atoms, one difluoromethyl group, and one iodide group. CDIB has attracted attention due to its unique properties, such as its high solubility in polar solvents, high reactivity, and stability in air.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Functionalization
- The behavior of halobenzenes, including 1,3-difluorobenzene, towards strong bases has been investigated, indicating that 2,6-dihalobenzoic acids are directly accessible by treatment with a suitable base and dry ice. This process highlights the versatility of halobenzenes in synthetic chemistry, potentially applicable to 2-Chloro-1,3-difluoro-4-iodobenzene for synthesizing carboxylic acid derivatives (Heiss, Marzi, & Schlosser, 2003).
Catalysis
- Selectfluor, a fluorinating reagent, has been utilized for various functionalizations of organic compounds, including iodination, bromination, and chlorination. This highlights the role of fluorinated reagents in enhancing the reactivity and selectivity of halogenated compounds, which could be relevant for modifying 2-Chloro-1,3-difluoro-4-iodobenzene in specific organic transformations (Stavber & Zupan, 2005).
Material Science
- The biodegradation of difluorobenzenes by the microbial strain Labrys portucalensis was studied, showing the capability to degrade 1,3-difluorobenzene, a structurally related compound to 2-Chloro-1,3-difluoro-4-iodobenzene. This research indicates potential environmental applications in the degradation and removal of halogenated organic pollutants (Moreira et al., 2009).
Fluorination Techniques
- A practical and convenient method for the fluorination of 1,3-dicarbonyl compounds using aqueous HF in the presence of iodosylbenzene was developed, demonstrating an efficient approach to introduce fluorine atoms into organic molecules, which could be applicable to the functionalization of 2-Chloro-1,3-difluoro-4-iodobenzene (Kitamura et al., 2011).
Wirkmechanismus
Target of Action
Halogenated benzene compounds can interact with various biological targets depending on their specific structures. They can bind to different enzymes, receptors, or DNA, thereby affecting their function .
Mode of Action
The mode of action can vary widely. Some halogenated benzenes might inhibit enzyme activity, while others might interfere with normal cellular processes. The specific interactions depend on the exact structure of the compound and the biological target .
Biochemical Pathways
Halogenated benzenes can affect various biochemical pathways. For instance, they might interfere with the normal function of the endocrine system, disrupt cellular respiration, or induce oxidative stress .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of halogenated benzenes can vary. Factors such as the compound’s lipophilicity, the presence of metabolic enzymes, and the characteristics of the biological membrane can influence these processes .
Result of Action
The molecular and cellular effects can range from changes in gene expression and enzyme activity to cellular damage and death. These effects depend on the specific biological targets and the concentration of the compound .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of halogenated benzenes .
Eigenschaften
IUPAC Name |
2-chloro-1,3-difluoro-4-iodobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2I/c7-5-3(8)1-2-4(10)6(5)9/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZBGQHUCKRNDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Cl)F)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378552 |
Source


|
| Record name | 2-chloro-1,3-difluoro-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.43 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1,3-difluoro-4-iodobenzene | |
CAS RN |
202925-06-2 |
Source


|
| Record name | 2-chloro-1,3-difluoro-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methyl 3-[5-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-furyl]-2-thiophenecarboxylate](/img/structure/B1350480.png)
![N'-[5-(4-Chlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B1350499.png)



![ethyl 3-((E)-2-{2-cyano-2-[(E)-2-(2-nitrophenyl)hydrazono]acetyl}hydrazono)butanoate](/img/structure/B1350515.png)

